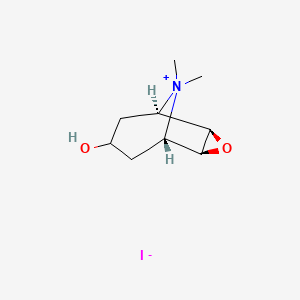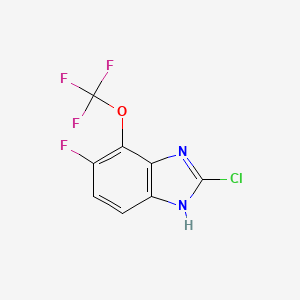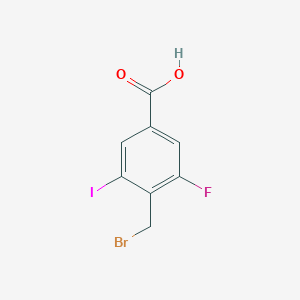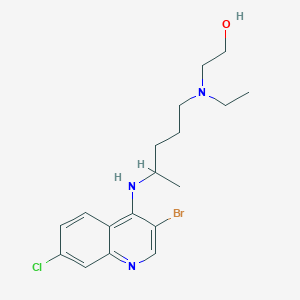
4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate is an organic compound with the molecular formula C8H5F3INO5S. It is a derivative of phenyl trifluoromethanesulphonate, characterized by the presence of iodine, methyl, and nitro groups on the phenyl ring. This compound is of interest in organic synthesis and various chemical reactions due to its unique structural features.
準備方法
The synthesis of 4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate typically involves the following steps:
Iodination: The substitution of a hydrogen atom with an iodine atom.
Methylation: The addition of a methyl group to the phenyl ring.
The reaction conditions often involve the use of strong acids, bases, and specific catalysts to facilitate these transformations. Industrial production methods may employ optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the trifluoromethanesulphonate group acts as a leaving group, facilitating the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological molecules.
作用機序
The mechanism of action of 4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate involves its ability to participate in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction, and the iodine atom can be replaced by other nucleophiles. These reactions are mediated by specific catalysts and reagents, targeting different molecular pathways.
類似化合物との比較
Similar compounds to 4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate include:
4-Iodo-2-nitrophenyl trifluoromethanesulphonate: Lacks the methyl group, affecting its reactivity and applications.
5-Methyl-2-nitrophenyl trifluoromethanesulphonate: Lacks the iodine atom, influencing its chemical behavior.
4-Iodo-5-methylphenyl trifluoromethanesulphonate: Lacks the nitro group, altering its reactivity in reduction reactions.
The uniqueness of this compound lies in the combination of these functional groups, providing a versatile compound for various chemical transformations and applications.
特性
分子式 |
C8H5F3INO5S |
|---|---|
分子量 |
411.10 g/mol |
IUPAC名 |
(4-iodo-5-methyl-2-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5F3INO5S/c1-4-2-7(6(13(14)15)3-5(4)12)18-19(16,17)8(9,10)11/h2-3H,1H3 |
InChIキー |
DRTLILORMKYAED-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1I)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)




![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431904.png)




![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)
